molecular formula C14H18FN3O3S B6435580 N-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide CAS No. 2549021-64-7

N-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide

Cat. No.: B6435580
CAS No.: 2549021-64-7
M. Wt: 327.38 g/mol
InChI Key: DCLHGWZSJCISEN-UHFFFAOYSA-N
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Description

N-[1-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide is a synthetic small molecule characterized by a benzoxazole heterocyclic core fused to a piperidine ring, substituted with a fluorine atom at the 6-position of the benzoxazole and an N-methylmethanesulfonamide group at the piperidine nitrogen. The benzoxazole moiety is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition, antimicrobial activity, or central nervous system (CNS) targeting due to its electron-deficient aromatic system and hydrogen-bonding capabilities .

Structural studies of analogous compounds (e.g., pyrazolo-pyrimidine derivatives) have utilized crystallographic tools such as SHELXL for refinement and Mercury CSD for visualization .

Properties

IUPAC Name

N-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O3S/c1-17(22(2,19)20)11-5-7-18(8-6-11)14-16-12-4-3-10(15)9-13(12)21-14/h3-4,9,11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLHGWZSJCISEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C2=NC3=C(O2)C=C(C=C3)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide involves several steps. One common synthetic route includes the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The reaction typically proceeds through the formation of an intermediate product, which is then further reacted with other reagents to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yields and purity.

Chemical Reactions Analysis

N-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfonamide-Containing Piperidine Derivatives

Compound Name Molecular Weight (g/mol) Heterocyclic Core Key Substituents Potential Applications References
Target Compound 352.36 (calculated) Benzoxazole 6-Fluoro, N-methylmethanesulfonamide Kinase inhibition, CNS agents
4-Fluoro-N-(piperidin-4-ylmethyl)benzenesulfonamide 288.32 (calculated) Benzene sulfonamide Piperidinylmethyl, 4-fluoro Unspecified
Example 57 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide) 616.9 (M+) Pyrazolo-pyrimidine Fluorophenyl, chromenone, isopropyl sulfonamide Anticancer/kinase inhibition
4-Fluoro-N-[4-methoxy-3-(1-methylpiperidin-4-ylamino)phenyl]benzenesulfonamide 434.47 (calculated) Benzene sulfonamide Methoxy, methylpiperidinylamino Unspecified
Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) 471.38 (reported) Methanesulfonamide Dichloro, dimethylamino, 4-methylphenyl Pesticide

Key Observations:

Heterocyclic Core Diversity: The target compound’s benzoxazole core distinguishes it from benzene sulfonamide derivatives (e.g., ) and pyrazolo-pyrimidine analogs (). Pyrazolo-pyrimidine derivatives (e.g., Example 57) are larger and more planar, favoring kinase inhibition via ATP-binding site interactions .

Substituent Effects: The 6-fluoro substituent on the benzoxazole improves metabolic stability compared to non-fluorinated analogs, a feature shared with fluorinated chromenones in Example 57 . The N-methylmethanesulfonamide group may reduce off-target interactions compared to bulkier substituents like isopropyl sulfonamide (Example 57) or dichlofluanid’s dimethylamino group .

Pharmacological Implications: Compounds like Example 57 exhibit anticancer activity due to chromenone and pyrazolo-pyrimidine motifs, whereas the target compound’s benzoxazole-piperidine scaffold may favor CNS penetration or kinase inhibition . Pesticide sulfonamides (e.g., tolylfluanid) feature halogenated aliphatic chains, which are absent in the target compound, suggesting divergent applications .

Research Findings and Methodologies

  • Crystallography : SHELXL and Mercury CSD are critical for resolving piperidine ring conformations and sulfonamide hydrogen-bonding patterns in analogs .
  • Biological Screening: Fluorinated benzoxazoles in other studies show nanomolar affinity for serotonin receptors, suggesting possible CNS activity for the target compound .

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